Chemical properties of 4-{[(3-Fluorobenzyl)oxy]methyl}piperidine
Chemical properties of 4-{[(3-Fluorobenzyl)oxy]methyl}piperidine
An In-Depth Technical Guide to the Chemical Properties of 4-{[(3-Fluorobenzyl)oxy]methyl}piperidine
Introduction
4-{[(3-Fluorobenzyl)oxy]methyl}piperidine is a heterocyclic organic compound of significant interest to the fields of medicinal chemistry and drug discovery. Its structure incorporates two key pharmacophores: the piperidine ring and a 3-fluorobenzyl group. The piperidine moiety is a highly privileged scaffold, found in a vast array of clinically approved drugs and bioactive molecules, particularly those targeting the central nervous system (CNS).[1][2] Its saturated, six-membered ring structure provides a three-dimensional framework that can effectively orient substituents to interact with biological targets, while the basic nitrogen atom can modulate physicochemical properties such as solubility and receptor binding through protonation.[2]
The incorporation of a fluorine atom on the benzyl ring is a common strategy in modern drug design. Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa, often leading to improved pharmacokinetic and pharmacodynamic profiles.[3][4] This guide provides a comprehensive technical overview of the synthesis, physicochemical properties, spectroscopic signature, reactivity, and potential applications of 4-{[(3-Fluorobenzyl)oxy]methyl}piperidine for researchers and drug development professionals.
Molecular Structure and Identification
The molecule consists of a piperidine ring functionalized at the 4-position with a methoxy group, which is in turn connected via an ether linkage to a 3-fluorobenzyl substituent.
Caption: Chemical structure of 4-{[(3-Fluorobenzyl)oxy]methyl}piperidine.
Table 1: Compound Identification
| Identifier | Value | Source |
| CAS Number | 946725-20-8 | [5] |
| Molecular Formula | C₁₃H₁₈FNO | |
| Molecular Weight | 223.29 g/mol | [6] |
| IUPAC Name | 4-{[(3-Fluorobenzyl)oxy]methyl}piperidine | |
| MDL Number | MFCD08687803 | [5] |
Synthesis and Purification
The most direct and logical approach to synthesizing 4-{[(3-Fluorobenzyl)oxy]methyl}piperidine is via a Williamson ether synthesis. This well-established reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Causality in Synthetic Design
The choice of the Williamson ether synthesis is predicated on the commercial availability and reactivity of the starting materials: 4-(hydroxymethyl)piperidine and 3-fluorobenzyl halide (bromide or chloride). The piperidine nitrogen is more nucleophilic than the hydroxyl group; therefore, it must be protected (e.g., with a Boc group) prior to the ether formation to prevent undesired N-alkylation. The protecting group is subsequently removed under acidic conditions. Sodium hydride (NaH) is selected as the base because it is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction to completion.
Caption: Proposed synthetic pathway for the target compound.
Experimental Protocol: Synthesis
-
Protection: React 4-(hydroxymethyl)piperidine with Di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane (DCM) with a base such as triethylamine (TEA) to yield tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.
-
Alkoxide Formation: To a solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete deprotonation.
-
Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add a solution of 3-fluorobenzyl bromide (1.1 equivalents) in anhydrous THF dropwise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification (Intermediate): Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected intermediate.
-
Deprotection: Dissolve the purified intermediate in a solution of trifluoroacetic acid (TFA) in DCM or 4M HCl in dioxane and stir at room temperature for 1-2 hours.
-
Final Isolation: Concentrate the solvent under reduced pressure. Dissolve the residue in water and basify with NaOH solution to pH > 12. Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate to yield the final product, 4-{[(3-Fluorobenzyl)oxy]methyl}piperidine.
Physicochemical Properties
While specific experimental data for this compound is not widely published, its properties can be reliably inferred from its constituent parts: the basic piperidine ring and the lipophilic fluorobenzyl group.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value / Description | Rationale |
| Appearance | Colorless to pale yellow oil or low-melting solid | Typical for similar piperidine derivatives. |
| pKa (Basic) | ~10.3 | The piperidine nitrogen is a strong base. The value is similar to related structures.[7] |
| logP (Octanol/Water) | ~2.5 - 3.0 | The piperidine ring is hydrophilic, but the benzyl ether moiety adds significant lipophilicity. |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, DCM, ethyl acetate). | The basic nitrogen allows for salt formation, increasing aqueous solubility at low pH. |
| Boiling Point | >250 °C (estimated) | High due to molecular weight and hydrogen bonding capability of the N-H group. |
| Stability | Stable under standard conditions. Sensitive to strong acids and oxidizing agents. | The ether linkage is robust, but the piperidine nitrogen is reactive. |
Spectroscopic and Analytical Characterization
Structural verification is paramount. A combination of NMR, IR, and MS provides a self-validating system to confirm the identity and purity of the synthesized compound.[8][9]
Caption: Logical workflow for analytical characterization.
Predicted ¹H NMR Spectroscopy
-
Aromatic Protons (δ 6.9-7.4 ppm): Four distinct signals corresponding to the protons on the 3-fluorobenzyl ring. Splitting patterns will be complex due to ¹H-¹H and ¹H-¹⁹F coupling.
-
Benzylic Protons (-O-CH₂-Ar, δ ~4.5 ppm): A singlet integrating to 2H.
-
Ether-linked Methylene Protons (-CH-CH₂-O-, δ ~3.4 ppm): A doublet integrating to 2H.
-
Piperidine Protons (δ 2.6-3.1 ppm and δ 1.2-1.8 ppm): Complex multiplets corresponding to the axial and equatorial protons on the piperidine ring. Protons alpha to the nitrogen (C2, C6) will be downfield (~2.6-3.1 ppm).
-
Amine Proton (-NH-, δ ~1.5-2.5 ppm): A broad singlet, which is D₂O exchangeable.
Predicted ¹³C NMR Spectroscopy
-
Aromatic Carbons (δ ~113-165 ppm): Six signals. The carbon attached to fluorine will show a large C-F coupling constant and a significant downfield shift (~163 ppm).
-
Benzylic Carbon (-O-CH₂-Ar, δ ~73 ppm): Signal for the benzylic carbon.
-
Ether-linked Methylene Carbon (-CH-CH₂-O-, δ ~75 ppm): Signal for the methylene carbon attached to the ether oxygen.
-
Piperidine Carbons (δ ~30-50 ppm): Signals for the five distinct carbons of the piperidine ring. Carbons alpha to the nitrogen (C2, C6) will be in the ~45-50 ppm range.
Predicted Infrared (IR) Spectroscopy
-
N-H Stretch (~3300 cm⁻¹): A moderate, somewhat broad peak indicating the secondary amine.
-
C-H Stretch (Aromatic) (~3030-3100 cm⁻¹): Sharp peaks characteristic of sp² C-H bonds.[10]
-
C-H Stretch (Aliphatic) (~2850-2950 cm⁻¹): Strong, sharp peaks for the sp³ C-H bonds of the piperidine and methylene groups.[10]
-
C-O Stretch (Ether) (~1100 cm⁻¹): A strong, characteristic absorption for the C-O-C ether linkage.
-
C-F Stretch (~1250 cm⁻¹): A strong band indicating the carbon-fluorine bond.
Predicted Mass Spectrometry (MS)
-
Molecular Ion (M⁺): A peak at m/z = 223, corresponding to the molecular weight.
-
Key Fragments:
-
m/z = 109: Corresponding to the 3-fluorobenzyl cation [C₇H₆F]⁺, resulting from cleavage of the benzylic C-O bond. This is often a prominent peak.
-
m/z = 114: Corresponding to the [M - C₇H₆F]⁺ fragment, the piperidinemethyl-oxy cation.
-
m/z = 98: Resulting from the loss of the entire (3-fluorobenzyloxy)methyl side chain, leaving a methylenepiperidinium cation.
-
Chemical Reactivity and Stability
The reactivity of 4-{[(3-Fluorobenzyl)oxy]methyl}piperidine is primarily dictated by the lone pair of electrons on the piperidine nitrogen atom, making it a moderately strong base and a good nucleophile.
-
Salt Formation: As a base, it readily reacts with acids (e.g., HCl, H₂SO₄) to form stable, often crystalline, water-soluble salts. This is a crucial property for pharmaceutical formulation.
-
N-Alkylation and N-Acylation: The secondary amine can be readily alkylated with alkyl halides or acylated with acyl chlorides or anhydrides to form tertiary amines and amides, respectively. This provides a synthetic handle for further molecular elaboration.
-
Stability: The compound is generally stable under neutral or basic conditions. The ether linkage is chemically robust and not prone to cleavage under normal conditions. Prolonged exposure to strong acids and high temperatures should be avoided.
-
Storage: It should be stored in a tightly sealed container under a dry, inert atmosphere and kept away from strong oxidizing agents and acids.[11][12]
Significance in Medicinal Chemistry and Drug Discovery
The title compound is not an end-product drug but rather a valuable building block for creating more complex molecules with therapeutic potential. The piperidine scaffold is a cornerstone in the development of drugs for various diseases.[13][14]
-
CNS-Active Agents: The lipophilicity and basicity of the piperidine ring often facilitate passage across the blood-brain barrier, making it a common feature in drugs targeting CNS disorders like schizophrenia, depression, and pain.[2][15]
-
Modulation of Pharmacokinetics: The 3-fluorobenzyl group can enhance metabolic stability by blocking potential sites of aromatic hydroxylation by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability.
-
Receptor Interactions: The spatial arrangement of the flexible benzyl ether side chain relative to the rigid piperidine core allows for precise tuning of interactions with enzyme active sites or receptor binding pockets. Analogous structures have shown activity as dopamine receptor antagonists and tyrosinase inhibitors.[3][16]
Safety and Handling
Derivatives of piperidine should be handled with care, assuming a hazard profile similar to the parent compound until proven otherwise. Piperidine itself is a flammable and corrosive liquid that can cause severe skin burns and eye damage.[17][18]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[12]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[11][12]
-
Fire Safety: Keep away from heat, sparks, and open flames. Use non-sparking tools and explosion-proof equipment if handling large quantities.[11]
-
Incompatibilities: Avoid contact with strong acids, acid chlorides, anhydrides, and strong oxidizing agents.[11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
View References
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- 4-Methylpiperidine Safety Data Sheet. (2015). Thermo Fisher Scientific.
- 4-(((3,5-Difluorobenzyl)oxy)methyl)piperidine hydrochloride. Alchem Pharmtech.
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- Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist. ChemRxiv.
- Material Safety D
- Safety Data Sheet: Piperidine. (2025). Carl ROTH.
- Safety D
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- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
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- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
- Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary.
- Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. PubMed Central.
- Method for preparing 4-piperidyl piperidine.
- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019). YouTube.
- Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Cheméo.
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